molecular formula C12H19NO3S2 B2822554 N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 1795085-35-6

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No. B2822554
CAS RN: 1795085-35-6
M. Wt: 289.41
InChI Key: PSNABQUFJMWFNJ-UHFFFAOYSA-N
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Description

“N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Ocular Hypotensive Activity

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, demonstrating significant ocular hypotensive properties useful in the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown promising results in this regard (Graham et al., 1989).

Regioselective Sulfonylation

The compound has been used in novel iodine-mediated regioselective sulfonylation reactions for the synthesis of sulfones, demonstrating the versatility of this compound in organic synthesis and chemical reactions (Raghuvanshi & Verma, 2021).

Analytical Techniques in Degradation Studies

This compound has been a subject of interest in studies focusing on the degradation of sulfonamides using advanced oxidation processes. It serves as a model for understanding the chemical behavior of sulfonamides in various environmental and biological contexts (Sági et al., 2015).

Sulfenylation Agent

N-hydroxy sulfonamides, including this compound, have been used as sulfenylating agents for the functionalization of aromatic compounds. This highlights their role in the creation of structurally diverse thioethers with high regioselectivity (Wang et al., 2017).

Carbonic Anhydrase Inhibition

Studies have evaluated the inhibitory effects of thiophene-based sulfonamides on human erythrocytes carbonic anhydrase I and II isoenzymes. These compounds, including this compound, have shown potent inhibition at very small concentrations, demonstrating their potential in therapeutic applications (Alım et al., 2020).

Potential Anticancer Agents

Thiophene derivatives with sulfonamide moieties, such as this compound, have been explored as potential anticancer agents. These compounds have shown promising cytotoxic activities against human breast cancer cell lines (Ghorab et al., 2014).

Urease Inhibition and Antibacterial Activity

Thiophene sulfonamide derivatives have been synthesized and tested for their urease inhibition and antibacterial activities. They have demonstrated significant effects, with the potential for use as antibacterial agents and in the treatment of diseases involving urease activity (Noreen et al., 2017).

Structural and Molecular Studies

Computational studies have been conducted on thiophene sulfonamide derivatives to understand their structural, molecular, optical, and thermodynamic parameters. These studies provide insights into the electronic and chemical properties of these compounds, which are crucial for their pharmaceutical applications (Mubarik et al., 2021).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c14-11(10-5-2-1-3-6-10)9-13-18(15,16)12-7-4-8-17-12/h4,7-8,10-11,13-14H,1-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNABQUFJMWFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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